N-Nitrosodesipramine

Description

Molecular Identity and Structural Characteristics

IUPAC Nomenclature and Chemical Identity

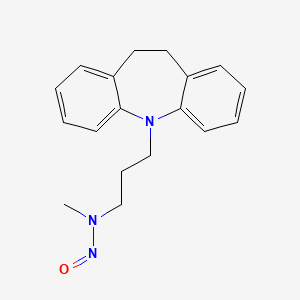

N-Nitrosodesipramine is systematically named N-[3-(5,6-dihydrobenzo[b]benzazepin-11-yl)propyl]-N-methylnitrous amide . Its chemical identity is defined by a tricyclic dibenzazepine core fused to a seven-membered azepine ring, substituted with a propyl chain terminating in a methylnitroso group. The nitroso (-N=O) functional group is critical to its reactivity and isomerism .

Molecular Formula and Weight

The molecular formula is C₁₈H₂₁N₃O , with a molecular weight of 295.38 g/mol . The nitrogen-rich structure includes three nitrogen atoms: one in the dibenzazepine ring, one in the nitroso group, and one in the methylamine side chain.

Structural Representation and Conformational Features

The molecule adopts a folded conformation due to steric interactions between the dibenzazepine ring and the nitroso group. The propyl linker allows rotational flexibility, while the nitroso group exhibits restricted rotation, leading to distinct Z/E isomers (Figure 1) .

Figure 1 : Structural representation highlighting the dibenzazepine core (blue), propyl chain (black), and nitroso group (red).

Physicochemical Properties

Physical States and Stability Parameters

This compound exists as a solid at room temperature . Stability studies indicate sensitivity to light and heat, with decomposition observed above 150°C. The nitroso group contributes to instability under acidic conditions, leading to denitrosation .

Solubility Profile and Partition Coefficients

The compound is soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, methanol) but poorly soluble in water (log P ≈ 2.5) . Partition coefficients suggest moderate lipophilicity, favoring membrane permeability.

| Solvent | Solubility (mg/mL) |

|---|---|

| Methanol | 10–15 |

| DMSO | 20–25 |

| Water | <0.1 |

Spectroscopic Characteristics

- IR Spectroscopy : Strong N=O stretching vibrations at 1486–1408 cm⁻¹ (symmetric) and 1346–1265 cm⁻¹ (asymmetric) .

- UV-Vis Spectroscopy : Absorption maxima at 230 nm (π→π* transition, dibenzazepine) and 345–374 nm (n→π* transition, nitroso group) .

- NMR : Distinct ¹H and ¹³C signals for Z/E isomers, with methylene protons near the nitroso group resonating at δ 3.03–3.80 ppm (¹H) and δ 40.5–49.1 ppm (¹³C) .

Structural Isomerism and Conformational Analysis

Z/E Isomerism in this compound

The nitroso group’s planar geometry permits Z (syn) and E (anti) isomerism. Density functional theory (DFT) calculations reveal the E isomer is thermodynamically favored (ΔG ≈ 1.2 kcal/mol) due to reduced steric clash between the nitroso oxygen and dibenzazepine ring . Variable-temperature NMR shows isomer ratios shift with solvent polarity, reaching 60% Z in dimethylformamide at 90°C .

Resonance Structures and Electronic Distribution

Resonance delocalization stabilizes the nitroso group:

Steric Influences on Molecular Geometry

Steric hindrance from the dibenzazepine ring forces the nitroso group into a pseudo-axial orientation in the E isomer. Molecular dynamics simulations show the propyl chain adopts a gauche conformation to minimize van der Waals repulsions .

Properties

CAS No. |

57164-17-7 |

|---|---|

Molecular Formula |

C18H21N3O |

Molecular Weight |

295.4 g/mol |

IUPAC Name |

N-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-N-methylnitrous amide |

InChI |

InChI=1S/C18H21N3O/c1-20(19-22)13-6-14-21-17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)21/h2-5,7-10H,6,11-14H2,1H3 |

InChI Key |

OZJGLIPPPYOOCK-UHFFFAOYSA-N |

SMILES |

CN(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)N=O |

Canonical SMILES |

CN(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)N=O |

Other CAS No. |

57164-17-7 |

Synonyms |

N-nitrosodesipramine |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons

| Compound | CAS No. | Molecular Formula | Parent Drug/Structure | Key Structural Features |

|---|---|---|---|---|

| N-Nitrosodesipramine | 57164-17-7 | C₁₈H₂₁N₃O | Desipramine (dibenzazepine) | Dibenzazepine core with N-methyl-N-nitroso group |

| N-Nitrosodimethylamine (NDMA) | 62-75-9 | C₂H₆N₂O | Dimethylamine | Simplest nitrosamine; linear aliphatic structure |

| N-Nitrosodiethylamine (NDEA) | 55-18-5 | C₄H₁₀N₂O | Diethylamine | Ethyl groups attached to nitrosoamine |

| N-Nitroso Desmethyl Cyclobenzaprine | - | - | Cyclobenzaprine (muscle relaxant) | Tricyclic structure with nitroso modification |

| N-Nitrosothiazolidine | 73870-33-4 | C₃H₆N₂OS | Thiazolidine (heterocyclic amine) | Five-membered ring with sulfur and nitroso group |

| N-Nitroso Desmethyldiphenhydramine | 55855-43-1 | C₁₆H₁₈N₂O₂ | Diphenhydramine (antihistamine) | Benzhydryl ether backbone with nitroso group |

Key Insights :

- Aromatic vs. Aliphatic : this compound and N-Nitroso Desmethyl Cyclobenzaprine derive from aromatic amines (dibenzazepine/cyclobenzaprine), whereas NDMA and NDEA are aliphatic .

- Ring Systems : Compounds like N-Nitrosothiazolidine and N-Nitroso Desmethyldiphenhydramine incorporate heterocyclic or ether-based structures, influencing solubility and reactivity .

Toxicological Profiles

Key Insights :

Analytical Detection and Regulatory Compliance

Key Insights :

Mitigation Strategies in Pharmaceuticals

- Process Controls : Limit nitrite excipients, optimize API synthesis to prevent secondary amine nitrosation .

- Analytical Monitoring : Implement sensitive batch testing for nitrosamines during drug manufacturing .

- Regulatory Alignment : Follow EMA’s Article 5(3) and FDA’s Guidance on Nitrosamine Impurities .

Q & A

Q. What analytical methods are recommended for detecting trace levels of N-Nitrosodesipramine in pharmaceutical or biological samples?

Gas chromatography (GC) coupled with nitrogen-selective detectors or flame ionization detectors (FID) is a validated approach. A dual-detector GC system with internal standards (e.g., N-butyryldesipramine) achieves precision (±5%) and sensitivity down to 10 ng/mL in bacterial cultures . Liquid chromatography-mass spectrometry (LC-MS/MS) is also under development for broader applicability, particularly for nitrosamine drug substance-related impurities (NDSRIs) .

Q. Under what experimental conditions does this compound form from its precursors?

Formation occurs via nitrosation of secondary amines (e.g., desipramine) in the presence of nitrosating agents like nitrites. Bacterial metabolism (aerobic/anaerobic) significantly amplifies formation, with levels 10–300× higher than controls observed in bacterial cultures containing desipramine and sodium nitrite . Reaction pathways depend on pH, temperature, and amine reactivity .

Q. What certified reference materials are available for quantifying this compound in compliance with regulatory standards?

Certified reference materials (CRMs) meeting USP, EMA, and BP standards are critical for method validation. While direct evidence for this compound CRMs is limited, analogous nitrosamine standards (e.g., N-Nitrosodiethylamine) are used to establish detection limits, calibration curves, and impurity thresholds in pharmaceuticals .

Q. How do regulatory agencies like the EMA and FDA guide the risk assessment of this compound in drug products?

Agencies mandate a 3-step process: (1) Risk evaluation of API synthesis and formulation, (2) Confirmatory testing using validated methods, and (3) Mitigation if limits exceed acceptable intake (AI). Safety thresholds are based on ICH M7(R1) guidelines, with AI typically ≤0.03–0.15 μg/day depending on carcinogenic potency .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound formation rates across studies?

Discrepancies arise from variations in experimental design (e.g., bacterial strains, nitrite concentrations, pH). For example, anaerobic bacterial cultures produce higher yields than aerobic ones . Standardizing reaction conditions (e.g., nitrosation kinetics protocols from López-Rodríguez et al. 2020) and using isotopic labeling (e.g., deuterated standards) improve reproducibility .

Q. What strategies validate analytical methods for this compound when certified reference materials are unavailable?

Use surrogate matrices or structurally similar nitrosamines (e.g., N-Nitrosodiethylamine) for cross-validation. Stress testing under forced degradation (acidic/oxidizing conditions) and spike-recovery studies in drug product matrices ensure method robustness. Collaborative studies with multiple labs enhance reliability .

Q. How do in silico models predict this compound formation during drug manufacturing?

Computational tools evaluate secondary amine reactivity with nitrites, leveraging QSAR (Quantitative Structure-Activity Relationship) models. Recent frameworks integrate factors like amine pKa, steric hindrance, and nitrosation activation energy to prioritize high-risk drug candidates .

Q. What are the challenges in establishing safety limits for this compound in complex drug formulations?

Key challenges include matrix interference during analysis, degradation during storage, and co-eluting impurities. Advanced techniques like high-resolution mass spectrometry (HRMS) and ion mobility spectrometry (IMS) improve specificity. Regulatory alignment with RRAs (Recognized Regulatory Authorities) ensures globally accepted limits .

Q. How can researchers mitigate this compound formation without compromising drug stability?

Strategies include:

- Adding nitrosation inhibitors (e.g., ascorbic acid, α-tocopherol) .

- Optimizing manufacturing conditions (low-temperature processing, inert atmospheres) .

- Replacing secondary amine-containing excipients with tertiary amines or non-amine alternatives .

Methodological Resources

- Analytical Standards : Use CRMs for method validation (e.g., N-Nitrosodiethylamine, N-Nitroso-diphenylamine) .

- Regulatory Guidelines : Follow EMA/CHMP Q&A (EMA/409815/2020 Rev.13) and FDA guidance for nitrosamine risk assessments .

- Literature : Key studies include metabolic pathway analysis , nitrosation kinetics , and computational modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.